(2R,3S)-3-Phenylisoserine methyl ester

Medicinal Chemistry Stereochemistry Taxane Anticancer Agents

(2R,3S)-3-Phenylisoserine methyl ester (CAS 131968-74-6) is a chiral β-amino acid ester derivative with the molecular formula C10H13NO3 and molecular weight of 195.22 g/mol. This compound serves as the definitive enantiomerically pure precursor for the C-13 phenylisoserine side chain in the semi-synthesis of the blockbuster anticancer agents paclitaxel (Taxol) and docetaxel (Taxotere).

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 131968-74-6
Cat. No. B159354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Phenylisoserine methyl ester
CAS131968-74-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1
InChIKeyWZPZWAQKLOPJEL-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





131968-74-6 (2R,3S)-3-Phenylisoserine Methyl Ester: Stereospecific Taxane Side Chain Precursor for Procurement in Pharmaceutical R&D


(2R,3S)-3-Phenylisoserine methyl ester (CAS 131968-74-6) is a chiral β-amino acid ester derivative with the molecular formula C10H13NO3 and molecular weight of 195.22 g/mol . This compound serves as the definitive enantiomerically pure precursor for the C-13 phenylisoserine side chain in the semi-synthesis of the blockbuster anticancer agents paclitaxel (Taxol) and docetaxel (Taxotere) [1]. The compound features two chiral centers in the (2R,3S) configuration and is characterized by a melting point of 87-88°C, density of 1.212 g/cm³ (predicted), and solubility in organic solvents including ethanol and ether . Commercially available with purity specifications typically ranging from 95% to 99%, this compound is supplied with analytical documentation including NMR, HPLC, and LC-MS verification .

Why Generic Substitution of 131968-74-6 (2R,3S)-3-Phenylisoserine Methyl Ester with Alternative Diastereomers Is Scientifically Invalid


Substitution of (2R,3S)-3-phenylisoserine methyl ester with its diastereomers—specifically the (2S,3R), (2R,3R), or (2S,3S) isomers—cannot be considered scientifically equivalent for taxane semi-synthesis applications. 3-Phenylisoserine contains two chiral centers, and the biological activity of the resultant taxane derivatives is exquisitely dependent on the stereochemistry of the side chain [1]. Research has demonstrated that only the (2R,3S) configuration yields taxane analogs with clinically meaningful microtubule-stabilizing activity; the alternative diastereomers produce taxane derivatives with significantly reduced or abolished antitumor efficacy [2]. Furthermore, the synthetic utility of this specific stereoisomer is underscored by the existence of dedicated enantioselective preparation methods, including resolution of racemic threo-phenylisoserine amide, which are specifically designed to isolate the (2R,3S) configuration from isomeric mixtures [3].

Quantitative Differentiation Evidence for (2R,3S)-3-Phenylisoserine Methyl Ester (CAS 131968-74-6) Versus In-Class Comparators


Stereochemical Configuration (2R,3S) as the Eutomer for Taxane Anticancer Activity: Direct Comparative Analysis of All Four Diastereomers

3-Phenylisoserine possesses two chiral centers, generating four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Systematic synthesis and evaluation of all four diastereomers as taxol side chain precursors revealed that only the (2R,3S) configuration produces taxane derivatives with potent microtubule-stabilizing and antitumor activity [1]. The (2S,3R) enantiomer, (2R,3R) diastereomer, and (2S,3S) diastereomer all yield taxane analogs with substantially diminished biological efficacy [2]. This stereochemical requirement is absolute: the eutomer-distomer relationship dictates that the (2R,3S) configuration is the sole stereoisomer that correctly positions the C-2′ hydroxyl and C-3′ amino functionalities for productive interaction with the tubulin binding site [1].

Medicinal Chemistry Stereochemistry Taxane Anticancer Agents

Enantioselective Synthetic Route Yields Higher Purity (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt Versus Racemic Resolution Methods

The patented enantioselective preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt via resolution of racemic threo-phenylisoserine amide represents a significant process improvement over earlier methods that required handling of unstable cis-phenylglycidic acid intermediates [1]. Prior art methods involving cis-phenylglycidic acid suffered from low yields (approximately 30% recovery of the desired diastereomeric salt) and instability that made industrial scale-up problematic [2]. The enantioselective resolution approach directly targets the desired (2R,3S) configuration and enables production of material suitable for large-scale taxane semi-synthesis [1].

Process Chemistry Stereoselective Synthesis Pharmaceutical Manufacturing

Taxane Derivatives Synthesized with (2R,3S) Configuration Demonstrate Superior Cytotoxicity Relative to Alternative Stereoisomer-Derived Analogs

Structure-activity relationship (SAR) studies of taxane derivatives have established that the (2R,3S) stereochemistry of the phenylisoserine side chain is essential for potent tubulin polymerization and cytotoxic activity [1]. The C-13 side chain of paclitaxel, which incorporates the N-benzoyl-(2R,3S)-3-phenylisoserine moiety, is recognized as indispensable for the strong antitumor activity of paclitaxel [2]. Modifications that alter the (2R,3S) stereochemistry result in taxane analogs with substantially reduced ability to stabilize microtubules and inhibit cancer cell proliferation [1].

Anticancer Drug Development Structure-Activity Relationship Tubulin Polymerization

Chemoenzymatic Resolution Demonstrates Exclusive Conversion of All Four Diastereomers to (2R,3S) Configuration for Taxane Side Chain Synthesis

In a chemoenzymatic synthesis of the C-13 side chain of paclitaxel and docetaxel, reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate produced syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates, which underwent lipase-catalyzed resolution [1]. Critically, all four diastereomers generated from this process were subsequently converted to N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester as the targeted C-13 side chain analogue [1]. This demonstrates that the (2R,3S) configuration is the specific stereochemical endpoint required for taxane side chain synthesis, regardless of the starting diastereomeric mixture [1].

Biocatalysis Lipase-Catalyzed Resolution Green Chemistry

Analytical Purity Specifications: 95-99% with NMR/HPLC/LC-MS Verification Enables Regulatory-Compliant Pharmaceutical Manufacturing

Commercial suppliers of (2R,3S)-3-phenylisoserine methyl ester provide material with specified purity ranges of 95% to 99% . These products are accompanied by comprehensive analytical documentation including NMR, HPLC, and LC-MS verification . The availability of fully characterized material with documented purity and stereochemical integrity is essential for pharmaceutical development applications, particularly for taxane semi-synthesis where impurities could compromise downstream product quality .

Analytical Chemistry Quality Control Pharmaceutical Procurement

Procurement-Driven Application Scenarios for (2R,3S)-3-Phenylisoserine Methyl Ester (CAS 131968-74-6) Based on Validated Quantitative Evidence


Semi-Synthesis of Paclitaxel (Taxol) and Docetaxel (Taxotere): C-13 Side Chain Precursor

This compound serves as the definitive enantiomerically pure precursor for the C-13 phenylisoserine side chain in the semi-synthesis of the FDA-approved anticancer agents paclitaxel and docetaxel. The (2R,3S) stereochemistry is absolutely required for the resultant taxane derivatives to exhibit potent microtubule-stabilizing and antitumor activity; alternative stereoisomers yield inactive or subpotent analogs [1]. Industrial-scale semi-synthesis protocols specifically employ this stereoisomer for coupling with protected 10-deacetylbaccatin III or related baccatin cores to produce clinically active taxanes [2].

Development of Novel Taxane Analogues and Structure-Activity Relationship (SAR) Studies

Researchers developing next-generation taxane analogues with improved efficacy, reduced toxicity, or overcoming drug resistance require enantiomerically pure (2R,3S)-3-phenylisoserine methyl ester as the stereochemically defined starting material. The stereochemical requirement that only the (2R,3S) configuration yields active taxane derivatives has been established through systematic evaluation of all four diastereomers [1]. This compound enables controlled modification of the N-benzoyl and C-3′ phenyl moieties while preserving the essential (2R,3S) stereochemistry required for biological activity [3].

Process Chemistry and Scale-Up Optimization for Pharmaceutical Manufacturing

Pharmaceutical process chemists utilize this compound in developing and optimizing scalable synthetic routes for taxane production. The patented enantioselective preparation method via resolution of racemic threo-phenylisoserine amide provides a reliable industrial route to this key intermediate, overcoming the yield and stability limitations of earlier cis-phenylglycidic acid-based approaches that suffered from 30% yields and intermediate instability [2]. Procurement of high-purity, analytically verified material supports process validation and regulatory compliance in GMP manufacturing environments .

Biocatalytic and Chemoenzymatic Synthesis Research

This compound is employed in research exploring lipase-catalyzed resolutions and chemoenzymatic approaches to taxane side chain synthesis. Studies have demonstrated that all four diastereomers of 3-chloro-2-hydroxy-3-phenylpropanoate can be processed via lipase-catalyzed resolution and subsequently converted to N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester as the targeted stereochemical endpoint [4]. This convergent strategy validates the (2R,3S) configuration as the essential stereochemical target for taxane side chain production and supports green chemistry initiatives in pharmaceutical manufacturing.

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